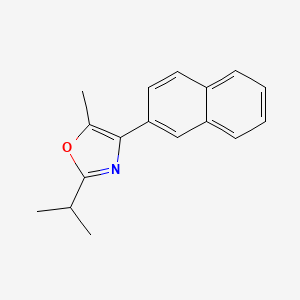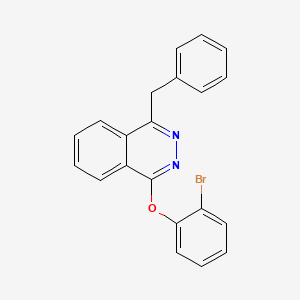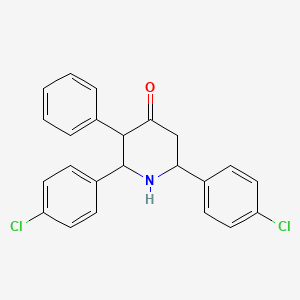
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is a compound belonging to the piperidin-4-one family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a piperidin-4-one core. Piperidin-4-one derivatives have been widely studied for their biological activities, including antitumor, antibacterial, antiviral, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired piperidin-4-one derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exhibiting antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one: This compound has similar structural features but with a methyl group instead of a phenyl group.
2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Another structurally related compound with a pyran-4-one core instead of piperidin-4-one.
Uniqueness
2,6-Bis(4-chlorophenyl)-3-phenylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
666747-84-8 |
|---|---|
Fórmula molecular |
C23H19Cl2NO |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
2,6-bis(4-chlorophenyl)-3-phenylpiperidin-4-one |
InChI |
InChI=1S/C23H19Cl2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26H,14H2 |
Clave InChI |
RAERAPYSCWYQAO-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
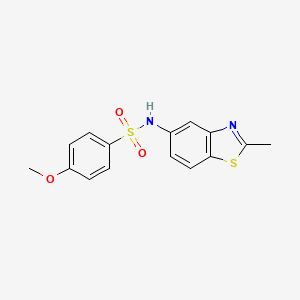
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)
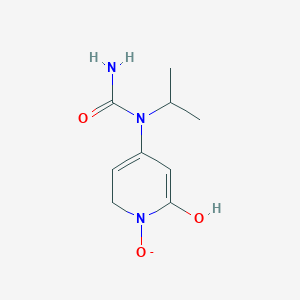

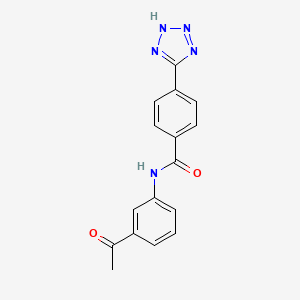
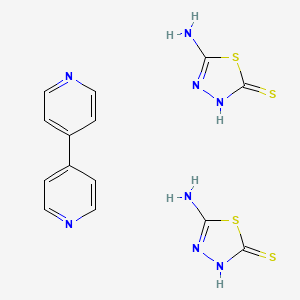

![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)
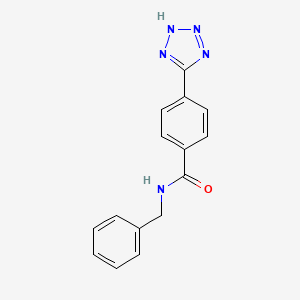
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
